molecular formula C15H12O3 B3027515 Flavanthrinin CAS No. 130827-45-1

Flavanthrinin

Cat. No. B3027515
CAS RN: 130827-45-1
M. Wt: 240.25 g/mol
InChI Key: CJYQJCATAOEZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flavanthrinin is a type of stilbenoid, a class of compounds that are secondary plant metabolites . Stilbenoids, including flavanthrinin, are known for their great chemical diversity and are most commonly found in the Orchidaceae family . Flavanthrinin is formed by the coupling of a flavanthrinin and a flavanthrinin-diglucoside .


Synthesis Analysis

Flavonoids, including flavanthrinin, are synthesized via the shikimate pathway . High-performance liquid chromatography (HPLC) has been an important tool for the separation of these metabolites . A novel one-pot synthesis of flavones has been described, which involves the intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .


Molecular Structure Analysis

Flavonoids are characterized by a C6–C3–C6 framework and typically with a phenylbenzopyran chemical structure . The heterocyclic benzopyran ring is known as the C ring. An aromatic ring (A ring) fused with the heterocyclic benzopyran ring (C ring) and linked to a phenyl moiety (B ring) forms the basic structure of flavonoids .


Chemical Reactions Analysis

The chemical reactions involving flavonoids have been extensively studied. For instance, flavonoids are known to be synthesized via the shikimate pathway . Additionally, a novel one-pot synthesis of flavones has been described, which involves the intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .


Physical And Chemical Properties Analysis

Flavonoids are characterized by their chemical diversity, size, three-dimensional shape, and physical properties . These properties are important in determining the extraction and separation strategy. Various detectors coupled to the HPLC with different stationary and mobile phases are used for the full identification of flavonoids .

Scientific Research Applications

1. Isolation and Identification from Orchids

Flavanthrinin, along with its related compound flavanthridin, has been isolated from the orchid Eria flava. These compounds, identified as stilbenoids, are part of a group of secondary metabolites in plants. The specific structures of flavanthrinin and flavanthridin were established through chemical and spectral analysis, highlighting their significance in the study of plant-derived compounds (Majumder & Banerjee, 1990).

2. Involvement in Proanthocyanidin Biosynthesis

Flavanthrinin is related to the biosynthesis of proanthocyanidins (PAs) in plants. PAs, also known as condensed tannins, are polymers of flavan-3-ol units formed via the flavonoid pathway. The study of PA structures, biosynthetic pathway genes, and transcriptional regulation offers insights into the natural synthesis and potential applications of these compounds (He, Pan, Shi, & Duan, 2008).

3. Impact on Starch Digestion and Enzyme Activity

Research on plant flavanols, including flavanthrinin, has shown their ability to influence glycemic control by slowing starch digestion and inhibiting digestive enzyme activity. Flavanol structures, known for their strong associations with proteins, impact dietary enzymes and are significant in the management of blood glucose levels (Barrett, Farhadi, & Smith, 2018).

4. Antimicrobial and Parasitic Inhibition

Flavan-3-ols, the monomer units of condensed tannins related to flavanthrinin, have shown inhibitory effects on the viability and development of parasites like Trichostrongylus colubriformis. This suggests potential applications of flavanthrinin in developing natural antimicrobial and antiparasitic agents (Molan, Meagher, Spencer, & Sivakumaran, 2003).

Mechanism of Action

Flavonoids, including flavanthrinin, function as secondary metabolites in plants and have diverse biological importance in plants, animals, and microorganisms . They exhibit anti-inflammatory and anticancer activities and enhance the immune system . Their effectiveness in both chemoprevention and chemotherapy is associated with their targeting of multiple genes/pathways including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases and G protein-coupled receptors .

properties

IUPAC Name

4-methoxyphenanthrene-2,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-14-8-12(17)7-10-3-2-9-6-11(16)4-5-13(9)15(10)14/h2-8,16-17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYQJCATAOEZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)O)C=CC3=C2C=CC(=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flavanthrinin
Reactant of Route 2
Flavanthrinin
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Flavanthrinin
Reactant of Route 4
Flavanthrinin
Reactant of Route 5
Flavanthrinin
Reactant of Route 6
Flavanthrinin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.